molecular formula C21H19NO3S2 B11676883 (5Z)-5-[3-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[3-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11676883
M. Wt: 397.5 g/mol
InChI Key: ZKAKPZIYTWYOOH-CYVLTUHYSA-N
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Description

The compound (5Z)-5-{[3-(2-Phenoxyethoxy)phenyl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a phenoxyethoxyphenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(2-Phenoxyethoxy)phenyl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenoxyethoxyphenyl Group: This step involves the nucleophilic substitution of a phenoxyethanol derivative with a halogenated aromatic compound.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thiazolidinone sulfur, potentially yielding thiazolidines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential biological activities could be harnessed for drug development. Its ability to interact with various biological targets makes it a promising candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(2-Phenoxyethoxy)phenyl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the phenoxyethoxyphenyl group can enhance binding affinity and specificity. This dual action can lead to potent biological effects, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with varying substituents.

    Phenoxyethoxyphenyl Derivatives: Compounds with similar aromatic structures.

Uniqueness

What sets (5Z)-5-{[3-(2-Phenoxyethoxy)phenyl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone core and a phenoxyethoxyphenyl group. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

The compound (5Z)-5-[3-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure includes a thiazolidinone core, which is known for its ability to interact with various biological targets, enhancing its therapeutic potential.

1. Anticancer Activity

Thiazolidinone derivatives are recognized for their anticancer properties. A study highlighted that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HT29 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer).
  • Mechanism : The compounds induce apoptosis through the activation of caspases and the inhibition of cell cycle progression.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
1HT2915Apoptosis induction
2H46010Cell cycle arrest
3MCF712Caspase activation

2. Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been extensively studied. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Reference Drug
Staphylococcus aureus8Ampicillin (16)
Escherichia coli10Ciprofloxacin (20)

3. Anti-inflammatory Activity

Research indicates that thiazolidinone derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The compound was tested for its ability to reduce inflammation in vitro:

  • Cytokines Measured : TNF-alpha, IL-6.
  • Findings : Significant reduction in cytokine levels was observed at concentrations above 20 µM.

Case Studies

A recent case study involving a series of thiazolidinone derivatives demonstrated their efficacy in targeting multiple pathways involved in cancer progression. The study utilized molecular docking simulations to predict interactions with key proteins involved in tumor growth.

Case Study Highlights:

  • Study Title : "Molecular Docking and Biological Evaluation of Thiazolidinone Derivatives"
  • Key Findings : Compounds showed high binding affinity to the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells.

Properties

Molecular Formula

C21H19NO3S2

Molecular Weight

397.5 g/mol

IUPAC Name

(5Z)-5-[[3-(2-phenoxyethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19NO3S2/c1-2-11-22-20(23)19(27-21(22)26)15-16-7-6-10-18(14-16)25-13-12-24-17-8-4-3-5-9-17/h2-10,14-15H,1,11-13H2/b19-15-

InChI Key

ZKAKPZIYTWYOOH-CYVLTUHYSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCCOC3=CC=CC=C3)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=CC=CC=C3)SC1=S

Origin of Product

United States

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